amine CAS No. 1604400-41-0](/img/structure/B1383299.png)

[(2S)-1-aminopropan-2-yl](benzyl)amine

Overview

Description

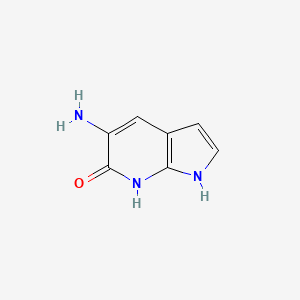

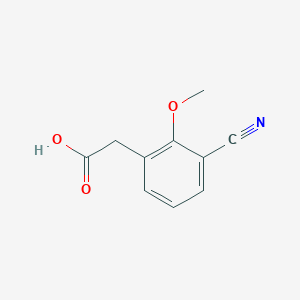

“(2S)-1-aminopropan-2-ylamine” is a chemical compound with the CAS Number: 1604400-41-0 . It has a molecular weight of 164.25 and is a liquid at room temperature . It has gained interest in the scientific community due to its potential applications in various fields.

Synthesis Analysis

While specific synthesis methods for “(2S)-1-aminopropan-2-ylamine” were not found, amines are generally synthesized from ammonia and alcohols, aldehydes, ketones, and hydrogen by combining borrowing hydrogen or hydrogen .Molecular Structure Analysis

The IUPAC name of this compound is (S)-N2-benzylpropane-1,2-diamine . The InChI code is 1S/C10H16N2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,12H,7-8,11H2,1H3/t9-/m0/s1 .Chemical Reactions Analysis

Amines, including “(2S)-1-aminopropan-2-ylamine”, can undergo various reactions such as alkylation and acylation . A recent study reported a palladium (II)-catalyzed allylic carbon-hydrogen amination cross-coupling using a strategy that couples the release of amine nucleophiles with catalyst turnover .Physical and Chemical Properties Analysis

“(2S)-1-aminopropan-2-ylamine” is a liquid at room temperature . It has a molecular weight of 164.25 .Scientific Research Applications

Metabolism and Psychotomimetic Activity

(2S)-1-aminopropan-2-ylamine has been studied for its metabolism and potential psychotomimetic activity. Research has explored the in vitro O-demethylation of related amines, noting the formation of metabolites with similarities to certain sympatholytic agents, which could be significant in understanding the psychotomimetic properties of these compounds (Zweig & Castagnoli, 1977).

Synthesis and Antimalarial Activities

Studies have been conducted on the synthesis of 1-aminopropan-2-ols, which are structurally similar, and their activities against malaria. Using microwave-assisted ring opening of epoxides, researchers synthesized a series of these compounds, some of which showed micromolar potency against different strains of Plasmodium falciparum (Robin et al., 2007).

Enantioselective Synthesis

The enantioselective synthesis of related amines has been a focus in research, aiming to develop novel synthesis methods for chiral amines. For instance, a study described a new method for the enantioselective synthesis of furan-2-yl amines and amino acids, highlighting the importance of controlling chirality in chemical synthesis (Demir et al., 2003).

Antibacterial and Antifungal Activities

The synthesis of related amines has been explored for potential antibacterial and antifungal applications. For example, a study synthesized a series of compounds with antimicrobial activity against various bacteria and fungi, demonstrating the broad potential of these compounds in medicinal chemistry (Amnerkar, Bhongade, & Bhusari, 2015).

Stereospecific Synthesis and Catalysis

Research into stereospecific synthesis and catalysis involving benzyl amines has been conducted. Studies like those on copper-catalyzed stereospecific C–S coupling reactions highlight the importance of chirality and stereoselectivity in the synthesis of complex molecules (Jiang, Li, Zhou, & Zeng, 2018).

Safety and Hazards

Properties

IUPAC Name |

(2S)-2-N-benzylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,12H,7-8,11H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNRUKBQFAJHLL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1383217.png)

![tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1383222.png)

![(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383226.png)

![(4aR,7aS)-1-(2-chloropyrimidin-4-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383230.png)

![Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B1383231.png)